2-O-Desmethyl Coordinax
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Overview
Description
2-O-Desmethyl Cisapride is a minor metabolite of Cisapride, a prokinetic agent used to treat gastrointestinal disorders. The compound has the molecular formula C22H27ClFN3O4 and a molecular weight of 451.92 g/mol . It is primarily used in research settings to study the metabolism and pharmacokinetics of Cisapride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Desmethyl Cisapride typically involves the demethylation of Cisapride. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods
Industrial production methods for 2-O-Desmethyl Cisapride are not well-documented, as the compound is primarily used for research purposes. the synthesis generally follows similar principles to those used in laboratory settings, with a focus on scalability and purity.
Chemical Reactions Analysis
Types of Reactions
2-O-Desmethyl Cisapride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, Cisapride.
Substitution: Various substitution reactions can occur, particularly involving the fluorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized and reduced metabolites, as well as substituted derivatives that can be used for further research and development .
Scientific Research Applications
2-O-Desmethyl Cisapride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Cisapride.
Biology: Helps in understanding the biological pathways involved in the metabolism of prokinetic agents.
Medicine: Assists in pharmacokinetic studies to determine the safety and efficacy of Cisapride and its metabolites.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 2-O-Desmethyl Cisapride is similar to that of its parent compound, Cisapride. It acts as a serotonin 5-HT4 receptor agonist, promoting the release of acetylcholine in the enteric nervous system. This leads to increased gastrointestinal motility by enhancing the tone and amplitude of gastric contractions and accelerating gastric emptying .
Comparison with Similar Compounds
Similar Compounds
Cisapride: The parent compound, used to treat gastrointestinal disorders.
Metoclopramide: Another prokinetic agent with similar effects but different chemical structure.
Domperidone: A dopamine antagonist used for similar indications but with a different mechanism of action.
Uniqueness
2-O-Desmethyl Cisapride is unique due to its specific role as a metabolite of Cisapride. It provides valuable insights into the metabolic pathways and pharmacokinetics of prokinetic agents, making it a crucial compound for research purposes .
Properties
Molecular Formula |
C22H27ClFN3O4 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21-/m1/s1 |
InChI Key |
WUYNAGSDZADZCE-TZIWHRDSSA-N |
Isomeric SMILES |
CO[C@@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F |
Origin of Product |
United States |
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